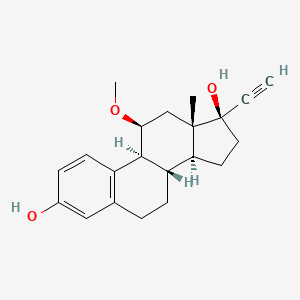

Moxestrol

Descripción general

Descripción

Moxestrol, también conocido como 11β-metoxi-17α-etinilestradiol, es un compuesto estrogénico sintético. Es un derivado del estradiol y es conocido por su alta potencia como agonista del receptor de estrógenos. This compound se ha utilizado en Europa para el tratamiento de los síntomas de la menopausia y los trastornos menstruales . Además, se ha utilizado en la investigación científica como un radioligando para el receptor de estrógenos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Moxestrol se sintetiza a través de una serie de reacciones químicas que comienzan con el estradiol. Los pasos clave implican la introducción de un grupo etinilo en la posición 17α y un grupo metoxi en la posición 11β. La síntesis normalmente implica:

Etinilación: Introducción del grupo etinilo en la posición 17α.

Metoxilación: Introducción del grupo metoxi en la posición 11β.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica condiciones de reacción estrictas para garantizar un alto rendimiento y pureza. Las reacciones se llevan a cabo en entornos controlados para mantener la estabilidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Moxestrol se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.

Sustitución: La halogenación y otras reacciones de sustitución pueden modificar los grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Se utilizan agentes halogenantes como cloro o bromo en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Moxestrol is chemically classified as 11β-methoxy-17α-ethynylestradiol. It exhibits high potency as an estrogen receptor agonist, with a greater affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ) . The compound's mechanism involves binding to these receptors, leading to the transcription of estrogen-responsive genes, which regulate various physiological processes such as reproductive functions and secondary sexual characteristics .

Scientific Research Applications

This compound's applications in scientific research can be categorized into several key areas:

Chemistry

- Reference Compound : this compound is frequently used as a reference compound in studies examining estrogenic activity and receptor binding .

- Synthesis Studies : It serves as a model compound in synthetic organic chemistry for developing new estrogenic drugs.

Biology

- Endocrine Research : this compound is employed in research focused on hormone regulation and the functions of the endocrine system. It helps elucidate the role of estrogens in various biological processes, including cell proliferation and differentiation .

- Receptor Interaction Studies : It has been utilized to investigate the kinetics of estrogen receptor activation and dissociation, providing insights into receptor dynamics under different conditions .

Medicine

- Hormonal Treatments : this compound has been investigated for its therapeutic potential in treating hormonal imbalances, menopausal symptoms, and menstrual disorders. Clinical studies have explored dosages ranging from 50 to 250 μg per day depending on treatment duration .

- Cancer Research : Its role in modulating estrogen receptors has implications for cancer therapies, particularly in hormone-sensitive cancers like breast cancer. This compound's interactions with nuclear receptors can influence gene expression related to tumor growth and proliferation .

Data Table: Comparative Affinity of Estrogen Receptor Agonists

| Compound | ERα Affinity (nM) | ERβ Affinity (nM) | Relative Potency |

|---|---|---|---|

| Estradiol | 0.12 | 0.15 | 1 |

| Ethinylestradiol | 0.11 | 0.14 | 5 |

| This compound | 0.50 | 2.60 | 10-100 times more potent than estradiol |

Case Study 1: Estrogen Receptor Activation Dynamics

A study conducted by Willem de Boer et al. examined the dissociation kinetics of this compound with estrogen receptors in avian liver tissues. The results indicated that this compound forms stable complexes with the receptors, with half-lives significantly influenced by temperature and ionic conditions . This study underscores this compound's utility in understanding receptor dynamics.

Case Study 2: Hormonal Regulation in Cancer

Research published in Endocrinology explored this compound's effects on transcriptional activity related to liver X receptors (SXR) and constitutive androstane receptors (CAR). The findings suggested that this compound can modulate these pathways, indicating potential therapeutic avenues for managing hormone-responsive cancers .

Mecanismo De Acción

Moxestrol ejerce sus efectos uniéndose a los receptores de estrógenos, específicamente al receptor de estrógenos alfa (ERα) y al receptor de estrógenos beta (ERβ). Tiene una mayor afinidad por ERα en comparación con ERβ. Al unirse, this compound activa el receptor de estrógenos, lo que lleva a la transcripción de genes sensibles a los estrógenos. Esto da como resultado varios efectos fisiológicos, incluida la regulación de las funciones reproductivas y las características sexuales secundarias .

Compuestos Similares:

Estradiol: La hormona estrogénica natural con propiedades de unión a receptores similares.

Etinilestradiol: Un estrógeno sintético utilizado en los anticonceptivos orales.

Dietilestilbestrol: Un estrógeno sintético no esteroideo.

Comparación: this compound es único debido a su alta potencia y selectividad para ERα. Es aproximadamente 10 a 100 veces más potente que el estradiol y aproximadamente 5 veces más potente que el etinilestradiol . Esta alta potencia se atribuye a su fuerte afinidad de unión y su menor tasa de metabolismo, lo que lo convierte en un compuesto valioso tanto en entornos terapéuticos como de investigación .

Comparación Con Compuestos Similares

Estradiol: The natural estrogen hormone with similar receptor binding properties.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Diethylstilbestrol: A synthetic nonsteroidal estrogen.

Comparison: Moxestrol is unique due to its high potency and selectivity for ERα. It is approximately 10 to 100 times more potent than estradiol and about 5 times more potent than ethinylestradiol . This high potency is attributed to its strong binding affinity and lower rate of metabolism, making it a valuable compound in both therapeutic and research settings .

Actividad Biológica

Moxestrol, a synthetic estrogen, has garnered attention in the field of endocrinology due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions primarily as an agonist of estrogen receptors (ERs), particularly ERα. Its binding affinity and efficacy at these receptors contribute to its estrogenic effects. Studies have demonstrated that this compound can induce gene expression in estrogen-responsive tissues, influencing various physiological processes.

- Binding Affinity : this compound exhibits a higher binding affinity for ERα compared to 17β-estradiol, making it a potent estrogenic agent .

- Gene Induction : In HepG2 cell lines, this compound significantly induced the expression of estrogen-responsive genes, including Proteinase Inhibitor 9 (PI-9) .

Biological Effects

The biological effects of this compound are diverse and include:

- Estrogenic Activity : this compound has been shown to stimulate growth in estrogen-dependent tissues such as breast and endometrial cells. Its potency as an estrogenic agent allows it to be used in studies assessing estrogenic responses .

- Metabolism : Research indicates that this compound undergoes metabolic transformations that may alter its biological activity. Metabolites formed through enzymatic processes have been identified in various species, suggesting species-specific metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems:

- Liver Cells : In primary human hepatocytes treated with this compound, significant changes in gene expression related to lipid metabolism were observed. The compound's influence on the phosphatidylethanolamine N-methyltransferase (PEMT) gene was particularly notable, indicating a role in choline metabolism .

- Comparative Studies : A study comparing this compound with other estrogens revealed that it induced a more robust response in gene activation assays than 17β-estradiol, highlighting its potential as a reference compound in estrogenicity studies .

- Endocrine Disruption Models : Holographic quantitative structure-activity relationship (QSAR) models have been developed to predict this compound's endocrine-disrupting potential. These models demonstrated that this compound's structural characteristics correlate with its biological activity, providing insights into its mechanisms of action .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

34816-55-2 |

|---|---|

Fórmula molecular |

C21H26O3 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(8S,9S,11S,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Clave InChI |

MTMZZIPTQITGCY-OLGWUGKESA-N |

SMILES |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

SMILES canónico |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |

Apariencia |

Solid powder |

melting_point |

280.0 °C |

Key on ui other cas no. |

34816-55-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

11 beta-methoxyethinylestradiol 11-beta-methoxy-17-alpha-ethinylestradiol 11-beta-methoxy-17alpha-ethynylestradiol MOX estrogen moxesterol moxestrel moxestrol moxestrol, (11alpha,17alpha)-isomer R 2858 RU 16117 RU-16117 RU-2858 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.